(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Overview
Description
®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a chloromethyl group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with thionyl chloride or another chlorinating agent to introduce the chloromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: The pyrrolidine ring can be reduced to form different saturated or partially saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield ®-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, while oxidation can produce ®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Scientific Research Applications
®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl ®-3-(chloromethyl)pyrrolidine-1-carboxylate: Similar in structure but with a benzyl group instead of a tert-butyl group.
®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
®-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butyl and chloromethyl groups, which confer specific reactivity and stability properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOBWMKNMWVILV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719931 | |
Record name | tert-Butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-12-3 | |
Record name | tert-Butyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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